molecular formula C12H15F2NO B1414722 (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine CAS No. 1019504-37-0

(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine

Cat. No. B1414722
CAS RN: 1019504-37-0
M. Wt: 227.25 g/mol
InChI Key: SXYVURMQEJBVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula for (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine is C12H15F2NO . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine include its molecular weight, which is 227.2504064 . Other properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: A study described the synthesis of N-methyl-3-phenyl-norbornan-2-amine, closely related to the compound . It highlighted the methods for its synthesis and characterization, providing insights into similar compounds (Kavanagh et al., 2013).
  • Chemical Properties and Analysis: The crystal structure of a similar compound, cyprodinil, was investigated, offering valuable information on the physical and chemical properties of these types of compounds (Jeon et al., 2015).

Potential Therapeutic Applications

  • Antimicrobial and Cytotoxic Activities: A study explored the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole, which bear structural similarities to the compound , suggesting potential applications in these areas (Noolvi et al., 2014).
  • Potential in Chemoprevention: Research into heterocyclic amine-induced colon carcinogenesis examined compounds with structural resemblances, indicating the possible utility of such compounds in chemoprevention (Xu & Dashwood, 1999).

Chemical Reactions and Mechanisms

  • Ring-Opening Reactions: Studies demonstrated the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, relevant to understanding the reactivity and potential chemical applications of such compounds (Lifchits & Charette, 2008).

Biochemical Interactions

  • Neurotoxicity Studies: Research on N-methyltransferases and their role in neurotoxicity associated with metabolites of related compounds offers insights into the biochemical interactions and potential neurological impacts of similar compounds (Ansher et al., 1986).

properties

IUPAC Name

1-cyclopropyl-N-[[2-(difluoromethoxy)phenyl]methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-11-4-2-1-3-10(11)8-15-7-9-5-6-9/h1-4,9,12,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYVURMQEJBVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine
Reactant of Route 2
Reactant of Route 2
(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine
Reactant of Route 3
Reactant of Route 3
(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine
Reactant of Route 4
Reactant of Route 4
(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine
Reactant of Route 5
Reactant of Route 5
(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine
Reactant of Route 6
Reactant of Route 6
(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.